

# synonyms and alternative names for 3-Methyl-2-oxopentanoate

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## Compound of Interest

Compound Name: 3-Methyl-2-oxopentanoate

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## An In-Depth Technical Guide to 3-Methyl-2-oxopentanoate

This guide provides a comprehensive overview of **3-Methyl-2-oxopentanoate**, a crucial intermediate in branched-chain amino acid metabolism. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its nomenclature, physicochemical properties, metabolic significance, and analytical methodologies.

## Synonyms and Alternative Names

**3-Methyl-2-oxopentanoate** is known by a variety of names in scientific literature and chemical databases. These synonyms often refer to the compound in its acidic form (3-Methyl-2-oxopentanoic acid), its conjugate base, or its various stereoisomers and salt forms.

A comprehensive list of synonyms includes:

- (3S)-3-Methyl-2-oxopentanoate[1][2]
- (S)-3-Methyl-2-oxopentanoate[1][3]
- $\alpha$ -Keto- $\beta$ -methylvaleric acid[4][5][6]
- 2-Oxo-3-methylpentanoic acid[1][5][6]

- 3-Methyl-2-oxovaleric acid[1][5][6]
- (S)-3-Methyl-2-oxovaleric acid[7][8]
- Alpha-Keto-isoleucine[7][8]
- 2-Keto-3-methylvaleric acid[5][6][9]
- (S)-2-oxo-3-Methylpentanoate[1]
- (3R)-3-Methyl-2-oxopentanoate[9][10]
- (R)-3-Methyl-2-oxopentanoate[9][10]
- 2-Keto methylvalerate[9]
- Ketoisoleucine[6][11]
- KMVA[6]
- (S)-OMV[3]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Methyl-2-oxopentanoic acid. Data is provided for the specific (3S)-enantiomer where available; otherwise, data for the racemic mixture is presented.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	[7][8][9]
Molecular Weight	130.14 g/mol	[7][8][12]
Physical Description	Solid, powder to crystal, white lumps	[8]
CAS Number	24809-08-3 ((3S)-enantiomer); 1460-34-0 (racemic)	[7][8]
Melting Point	42 °C (racemic)	[8]
Boiling Point	190.5 ± 9.0 °C at 760 mmHg (racemic)	[8]
84 °C at 18 mmHg (racemic)	[8]	
Water Solubility	915.5 mg/mL (as sodium salt)	[3][7][8]
Predicted: 9.86 g/L	[8][9]	
pKa (Strongest Acidic)	Predicted: 3.52	[8][9]
LogP	Predicted: 1.0 - 1.75	[8][9][12]

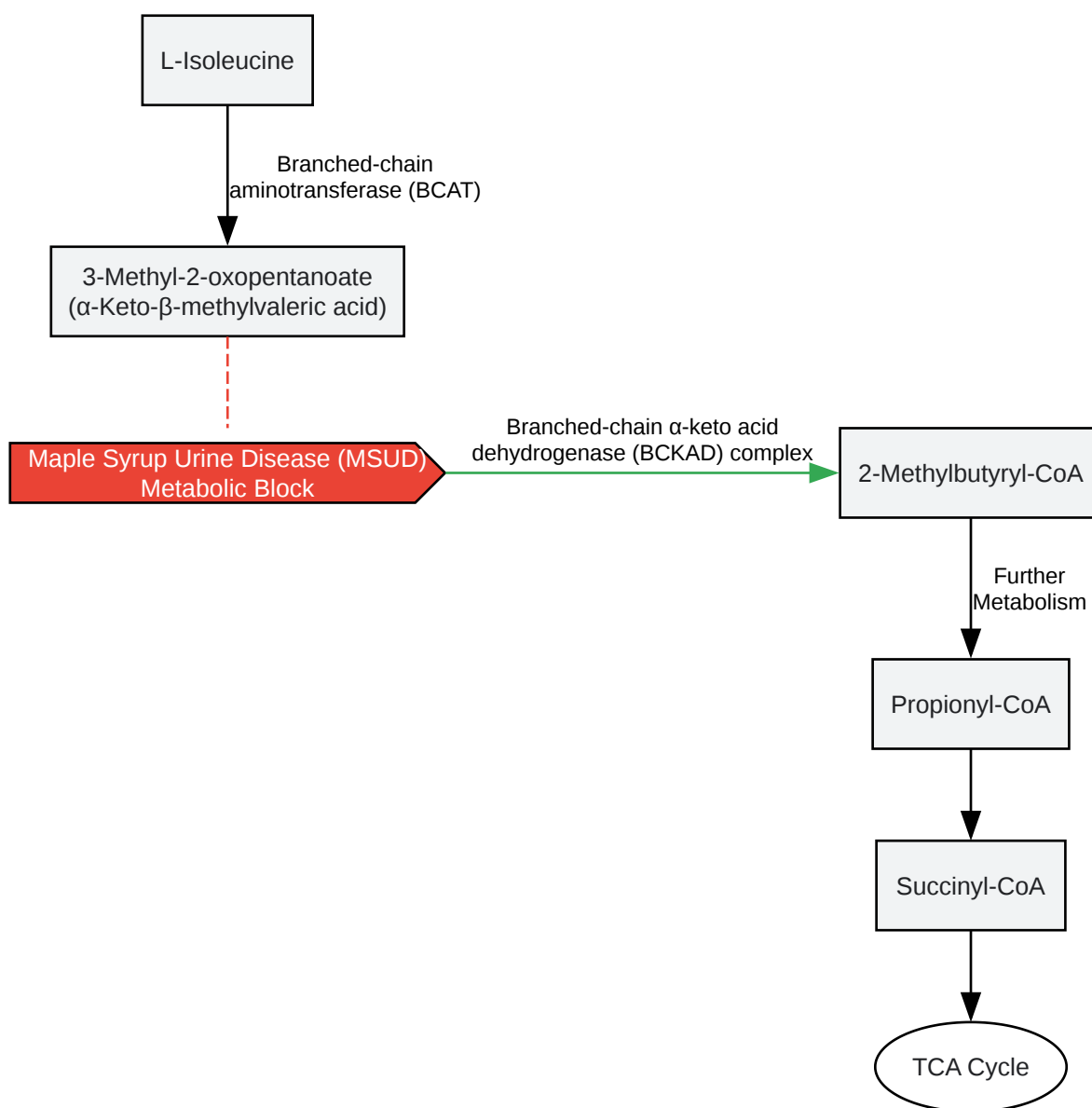
## Metabolic Pathway and Biological Significance

**3-Methyl-2-oxopentanoate** is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[4][13] Under normal physiological conditions, L-isoleucine undergoes transamination, catalyzed by branched-chain aminotransferases (BCAT), to form (3S)-**3-methyl-2-oxopentanoate**. [8] Subsequently, this α-keto acid is oxidatively decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex.[4][8]

Genetic defects in the BCKAD complex lead to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including **3-methyl-2-oxopentanoate**, in bodily fluids.[4] This accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a rare and serious inherited metabolic disorder.[1][4] The elevated levels of these metabolites are neurotoxic and can lead to severe brain damage if untreated.[1] Consequently, the

quantification of **3-methyl-2-oxopentanoate** is a primary biomarker for the diagnosis and monitoring of MSUD.<sup>[4][6][12]</sup>

Below is a diagram illustrating the metabolic pathway of L-isoleucine and the point of disruption in Maple Syrup Urine Disease.



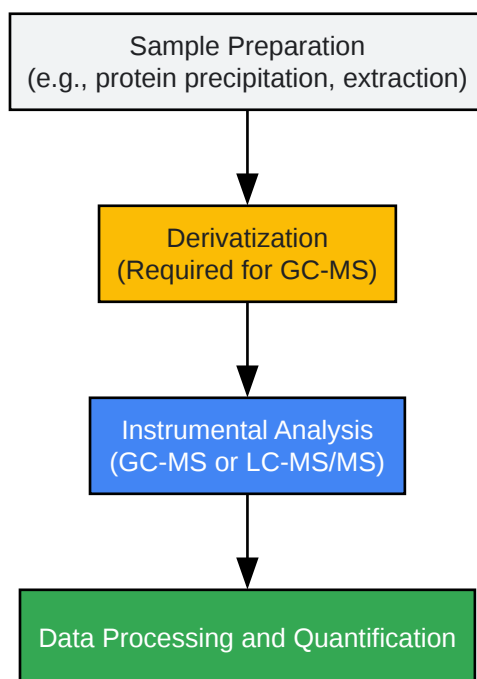
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Isoleucine catabolism pathway and its disruption in MSUD.

## Experimental Protocols

The quantification of **3-methyl-2-oxopentanoate** in biological samples such as plasma, urine, and cerebrospinal fluid is crucial for the diagnosis and management of MSUD. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[4]</sup>

A generalized workflow for the analysis of **3-methyl-2-oxopentanoate** in biological samples is depicted below.



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